

Application Notes and Protocols: UniPR500

Dose-Response in EndoC- β H1 Cells

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Compound of Interest

Compound Name: UniPR500

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Abstract

This document provides detailed application notes and protocols for studying the dose-response effects of **UniPR500** on the human pancreatic beta cell line, EndoC- β H1. **UniPR500** is an antagonist of the Eph receptor, and its activity has been shown to enhance glucose-stimulated insulin secretion (GSIS).[1] These protocols cover EndoC- β H1 cell culture, assessment of **UniPR500**'s effect on insulin secretion, and evaluation of cell viability. The provided information is intended to guide researchers in designing and executing experiments to investigate the potential of **UniPR500** as a therapeutic agent for diabetes.

Introduction

The EndoC- β H1 cell line is a well-established and validated model for human pancreatic beta cells, exhibiting glucose-responsive insulin secretion.[2][3][4] The Eph/ephrin signaling pathway has been identified as a regulator of insulin secretion. Specifically, EphA forward signaling has been shown to inhibit insulin secretion.[5] **UniPR500**, a small molecule inhibitor of the EphA5-ephrin-A5 interaction, has been demonstrated to enhance GSIS in EndoC- β H1 cells, suggesting that targeting the Eph receptor pathway may be a viable strategy for improving beta-cell function.[1] These application notes provide the necessary protocols to study the effects of **UniPR500** on EndoC- β H1 cells.

Data Presentation

The following table summarizes the reported quantitative data on the effect of **UniPR500** on glucose-stimulated insulin secretion in EndoC- β H1 cells. At a concentration of 10 μ M, **UniPR500** has been shown to significantly increase insulin release in the presence of high glucose.

Compound	Concentration	Glucose Concentration	Effect on Insulin Secretion	Reference
UniPR500	10 μ M	20 mM	5-fold increase	[1]

Note: A full dose-response curve with EC50 and Emax values is not publicly available in the referenced literature. The data presented reflects a significant effect at a single concentration.

Experimental Protocols

EndoC- β H1 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the EndoC- β H1 cell line.

Materials:

- EndoC- β H1 cells
- DMEM (low glucose, 5.6 mM)
- Bovine Serum Albumin (BSA) Fraction V
- 2-mercaptoethanol
- Nicotinamide
- Transferrin
- Sodium selenite

- Penicillin-Streptomycin solution
- Matrigel
- Fibronectin
- Trypsin-EDTA solution
- Cell culture flasks and plates

Procedure:

- Coating of Culture Vessels:
 - Coat culture plates or flasks with a solution containing Matrigel (10 µg/mL) and fibronectin (1 µg/mL).
 - Incubate the coated vessels for at least 2 hours at 37°C.
 - Aspirate the coating solution before seeding the cells.
- Cell Culture Medium:
 - Prepare the complete culture medium by supplementing DMEM (5.6 mM glucose) with 2% BSA Fraction V, 10 mM nicotinamide, 5.5 µg/mL transferrin, 6.7 ng/mL sodium selenite, 50 µM 2-mercaptoethanol, and 1% Penicillin-Streptomycin.
- Cell Seeding and Maintenance:
 - Thaw cryopreserved EndoC-βH1 cells rapidly and seed them onto the coated culture vessels.
 - Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
 - Change the culture medium every 2-3 days.
- Cell Passaging:
 - When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

- Add trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
- Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and seed onto newly coated culture vessels.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for assessing the effect of **UniPR500** on insulin secretion from EndoC-βH1 cells in response to glucose.

Materials:

- EndoC-βH1 cells cultured in 96-well plates
- Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.5% BSA, with low (2.8 mM) and high (20 mM) glucose concentrations
- **UniPR500** stock solution (in DMSO)
- Insulin ELISA kit
- Cell lysis buffer (e.g., acid-ethanol)

Procedure:

- Cell Seeding:
 - Seed EndoC-βH1 cells in a coated 96-well plate at a density of 5×10^4 cells/well and culture for 48-72 hours.
- Pre-incubation:
 - Gently wash the cells twice with a pre-warmed glucose-free KRBH buffer.
 - Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.
- Treatment and Stimulation:

- Aspirate the pre-incubation buffer.
- Add KRBH buffer containing low glucose (2.8 mM) with or without different concentrations of **UniPR500** (e.g., 0.1, 1, 10, 100 μ M).
- Add KRBH buffer containing high glucose (20 mM) with or without different concentrations of **UniPR500**.
- Include a vehicle control (DMSO) for each condition.
- Incubate for 1-2 hours at 37°C.
- Sample Collection:
 - Collect the supernatant from each well to measure secreted insulin.
 - Wash the cells with PBS.
 - Lyse the cells with a suitable lysis buffer to measure intracellular insulin content.
- Insulin Measurement:
 - Quantify the insulin concentration in the supernatant and cell lysates using a human insulin ELISA kit according to the manufacturer's instructions.
 - Normalize the secreted insulin to the total insulin content (secreted + intracellular).

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the viability of EndoC- β H1 cells after treatment with **UniPR500** using an MTT assay.

Materials:

- EndoC- β H1 cells cultured in a 96-well plate
- **UniPR500** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

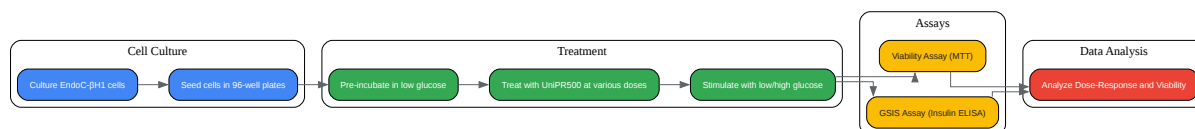
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Cell Seeding and Treatment:
 - Seed EndoC-βH1 cells in a coated 96-well plate at a density of $2-4 \times 10^4$ cells/well and allow them to attach overnight.
 - Treat the cells with various concentrations of **UniPR500** for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
- MTT Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization:
 - Aspirate the medium containing MTT.
 - Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a plate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

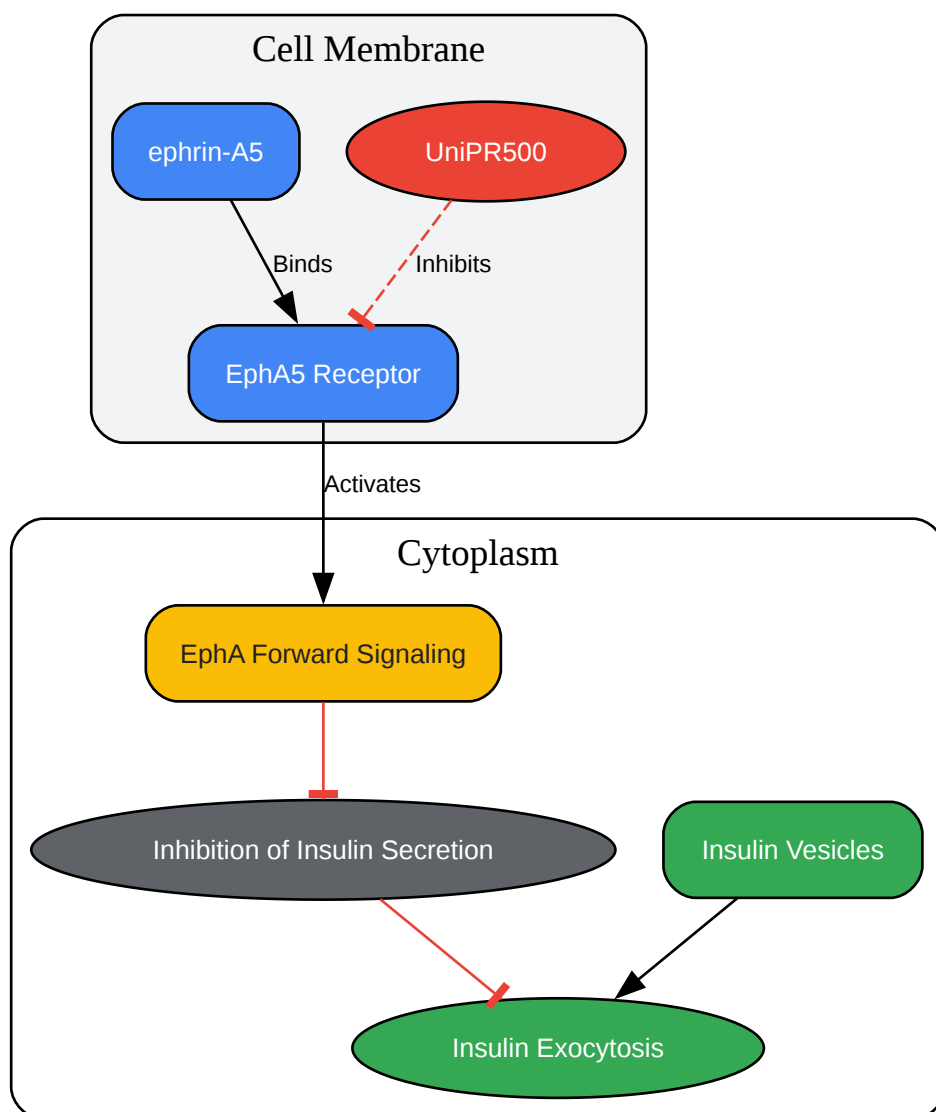
Experimental Workflow



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Caption: Experimental workflow for assessing **UniPR500**'s effect on EndoC-βH1 cells.

Proposed Signaling Pathway of UniPR500 in Pancreatic Beta-Cells



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Caption: Proposed mechanism of **UniPR500** action on insulin secretion.

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